molecular formula C7H2BrCl2FO B1411024 2-Bromo-4-chloro-5-fluorobenzoyl chloride CAS No. 1804897-32-2

2-Bromo-4-chloro-5-fluorobenzoyl chloride

Cat. No.: B1411024
CAS No.: 1804897-32-2
M. Wt: 271.89 g/mol
InChI Key: JECANNDBCZFBOS-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-5-fluorobenzoyl chloride is a chemical compound with the molecular formula C₇H₂BrCl₂FO . It belongs to the class of benzoyl chlorides and contains bromine, chlorine, fluorine, and oxygen atoms. This compound is used primarily in laboratory research and chemical synthesis .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with bromine, chlorine, and fluorine atoms. The chlorine and bromine atoms are positioned ortho and para to each other, respectively. The functional group is the benzoyl chloride moiety. The compound’s three-dimensional arrangement influences its reactivity and properties .
  • Chemical Reactions Analysis

    • Cross-Coupling Reactions : The compound can serve as a building block in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions .
  • Physical and Chemical Properties Analysis

    • Purity : Typically available at 95% purity .
  • Safety and Hazards

  • Scientific Research Applications

    Regioselective Ortho-Lithiation

    • Application : Deprotonation of fluoroarenes, including those with chlorine or bromine substituents, is a notable application. This process, using potassium tert-butoxide activated butyllithium or lithium 2,2,6,6-tetramethylpiperidide, can lead to the production of various benzoic acids. A specific example includes the treatment of 1-chloro-4-fluorobenzene leading to different chloro-fluorobenzoic acids (Mongin & Schlosser, 1996).

    Molecular Conformational Structures

    • Application : Investigation of molecular structures and conformational compositions of halobenzoyl chlorides, including 2-fluorobenzoyl chloride, in gas phases. This involves extensive quantum chemical calculations and experimental data, highlighting trends in molecular behavior with varying ortho halogen atomic sizes (Johansen, Dahl & Hagen, 2013).

    Intramolecular Arylthiolations

    • Application : Aryl thioureas, including 2-fluoro and 2-chloro aryl thioureas, undergo intramolecular C–S linkage formation catalyzed by Cu(I) and Pd(II). This selective bond formation is essential in synthesizing 2-aminobenzothiazoles from 2-halothioureas (Sahoo, Banerjee, Chakraborty & Patel, 2012).

    Reductive Dechlorination and Hydrolytic Dehalogenation

    • Application : Alcaligenes denitrificans NTB-1 utilizes compounds like 4-chloro-, 4-bromo-, and 2,4-dichlorobenzoate (excluding 4-fluorobenzoate) as carbon and energy sources. This process involves hydrolytic dehalogenation, yielding products like 4-hydroxybenzoate (van den Tweel, Kok & de Bont, 1987).

    Synthesis of Pharmaceutical Compounds

    • Application : 2-Bromo-4-chloro-5-fluorobenzoyl chloride is utilized in synthesizing various pharmaceutical compounds, such as thromboxane receptor antagonists. This involves processes like regioselective Heck cross-coupling and synthesis steps involving different halobenzoic acids (W. C. W. and Mason, 1998).

    Synthesis Processes and Optimization

    • Application : Synthesis of 2,4-dichloro-5-fluorobenzoyl chloride, an intermediate for antibiotics like ciprofloxacin, is another application. This involves reviewing and optimizing various production processes considering environmental protection and yield (Bian Ming & Zhang Tianyong, 2007).

    Future Directions

    Further research could explore its applications in drug synthesis, material science, or as a reagent in organic chemistry. Investigate its reactivity with specific nucleophiles and explore novel synthetic routes .

    Properties

    IUPAC Name

    2-bromo-4-chloro-5-fluorobenzoyl chloride
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H2BrCl2FO/c8-4-2-5(9)6(11)1-3(4)7(10)12/h1-2H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JECANNDBCZFBOS-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=C(C(=CC(=C1F)Cl)Br)C(=O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H2BrCl2FO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID201259496
    Record name Benzoyl chloride, 2-bromo-4-chloro-5-fluoro-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201259496
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    271.89 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1804897-32-2
    Record name Benzoyl chloride, 2-bromo-4-chloro-5-fluoro-
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1804897-32-2
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name Benzoyl chloride, 2-bromo-4-chloro-5-fluoro-
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID201259496
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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